L-Psicose-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

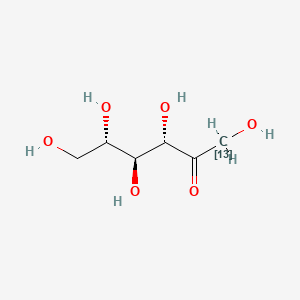

L-Psicose-13C is a rare sugar that is isotopically labeled with carbon-13 This compound is a stereoisomer of D-fructose and is found in very small quantities in nature

准备方法

Synthetic Routes and Reaction Conditions

L-Psicose-13C can be synthesized through several methods. One common approach involves the isomerization of D-fructose using enzymatic or chemical methods. Enzymatic isomerization typically employs D-tagatose 3-epimerase, which converts D-fructose to L-Psicose under mild conditions . Chemical methods may involve the use of strong bases or acids to catalyze the isomerization process.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum can be used to produce L-Psicose from glucose through a series of phosphorylation, epimerization, and dephosphorylation steps . This method offers a sustainable and efficient alternative to traditional chemical synthesis.

化学反应分析

Types of Reactions

L-Psicose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield acids, while reduction reactions produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced .

科学研究应用

Pharmaceutical Applications

Antiviral Properties

L-Psicose has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). A study indicated that topical treatment with L-Psicose effectively reduced the severity of herpetic stromal keratitis in a murine model. The compound inhibited HSV-1 adsorption to cell surfaces, with an IC50 value of approximately 99.5 mM and an IC90 value of 160 mM . These findings suggest that L-Psicose could be developed as a therapeutic agent for viral infections.

Potential in Cancer Treatment

Research has indicated that L-Psicose may have anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity highlights its potential as a chemotherapeutic agent .

Food Science Applications

Sweetener Development

L-Psicose is recognized for its low-caloric sweetness, making it an attractive alternative sweetener in food products. It provides about 70% of the sweetness of sucrose but with significantly fewer calories, which can aid in weight management and diabetes control .

Prebiotic Effects

Emerging research suggests that L-Psicose may act as a prebiotic, promoting the growth of beneficial gut bacteria. This property could enhance gut health and improve metabolic functions, making it a valuable ingredient in functional foods .

Biochemical Applications

Metabolic Studies

As a labeled compound, L-Psicose-13C is utilized in metabolic studies to trace metabolic pathways involving sugars. Its incorporation into metabolic pathways can provide insights into energy metabolism and carbohydrate utilization in various biological systems .

Synthesis of Nucleoside Analogues

L-Psicose is used in synthesizing nucleoside analogues, which are crucial in developing antiviral drugs. The unique structure of L-Psicose allows for modifications that enhance the efficacy and stability of these compounds, thus broadening their therapeutic applications .

Table 1: Summary of Antiviral Activity of L-Psicose

Table 2: Applications of L-Psicose

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral agent against HSV-1; anticancer properties | Treatment for viral infections; cancer therapy |

| Food Science | Low-calorie sweetener; potential prebiotic | Weight management; improved gut health |

| Biochemistry | Metabolic tracer; synthesis of nucleoside analogues | Insights into metabolism; drug development |

Case Studies

- Topical Treatment for HSV-1

- Prebiotic Potential

- Synthesis Pathways

作用机制

The mechanism of action of L-Psicose-13C involves its interaction with various metabolic pathways. It is metabolized similarly to other sugars but has unique properties due to its isotopic labeling. The carbon-13 label allows for precise tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy . This compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby modulating energy production and storage .

相似化合物的比较

L-Psicose-13C can be compared with other rare sugars such as L-sorbose, D-tagatose, and D-allulose. While all these sugars share similar structural features, this compound is unique due to its isotopic labeling with carbon-13, which enhances its utility in metabolic studies and isotopic labeling experiments . Additionally, this compound has distinct metabolic effects compared to its counterparts, making it a valuable tool in research .

List of Similar Compounds

- L-Sorbose

- D-Tagatose

- D-Allulose

This compound stands out among these compounds due to its unique isotopic labeling and specific applications in scientific research.

属性

分子式 |

C6H12O6 |

|---|---|

分子量 |

181.15 g/mol |

IUPAC 名称 |

(3S,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i2+1 |

InChI 键 |

BJHIKXHVCXFQLS-OVAIMRFKSA-N |

手性 SMILES |

C([C@@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |

规范 SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。